Cas no 184179-08-6 (Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid))
184179-08-6 structure
Product Name:Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid)
Numéro CAS:184179-08-6
Le MF:C20H30N4O11
Mégawatts:502.472405910492
MDL:MFCD00671412
CID:136587
PubChem ID:644345
Update Time:2025-11-02
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid) Propriétés chimiques et physiques
Nom et identifiant
-
- L-Valinamide,N-acetyl-L-a-aspartyl-L-a-glutamyl-N-(2-carboxy-1-formylethyl)-(9CI)
- AC-ASP-GLU-VAL-ASP-ALDEHYDE (PSEUDO ACID)
- N-Ac-Asp-Glu-Val-Asp-CHO
- Ac-Devd-Cho
- CASPASE-3 INHIBITOR I, CELL-PERMEABLE
- AC-ALA-ALA-VAL-ALA-LEU-LEU-PRO-ALA-VAL-LEU-LEU-ALA-LEU-LEU-ALA-PRO-ASP-GLU-VAL-ASP-CHO
- DEVD-CHO
- AC-DEVD-ALDEHYDE
- CASPASE-3 INHIBITOR
- ACETYL-DEVD-ALDEHYDE
- CASPASE-3 INHIBITOR I
- AC-ASP-GLU-VAL-ASP-CHO
- CELL-PERMEABLE, DEVD-CHO
- APOPAIN INHIBITOR
- CPP32
- CPP32/APOPAIN INHIBITOR
- CHEMBL417149
- N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-valinamide
- Ac-Asp-Glu-Val-Asp-Aldehyde
- (4S,7S,10S,13S)-7-(2-carboxyethyl)-4-(carboxymethyl)-13-formyl-10-isopropyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oic acid
- N-acetyl-Asp-Glu-Val-Asp aldehyde
- CCG-269708
- L-Valinamide,N-acetyl-L-a-aspartyl-L-a-glutamyl-N-(2-carboxy-1-formylethyl)-
- GTPL6527
- Caspase-3 Inhibitor I - CAS 169332-60-9
- N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-[(2S)-1-carboxy-3-oxopropan-2-yl]-L-valinamide
- acetyl-aspartyl-glutamyl-valyl-aspartal
- D71136
- N-acetyl-asp-glu-val-asp-al
- acetyl-Asp-Glu-Val-Asp aldehyde
- L-Valinamide, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]- (9CI)
- AC-ASP-GLU-VAL-ASP-H
- 169332-60-9
- BS-15530
- NCGC00345452-02
- L 761191
- 184179-08-6
- s7901
- (4S)-4-[[(2S)-2-acetamido-4-hydroxy-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-4-hydroxy-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
- Z4561822377
- N-acetyl-Asp-Glu-Val-Asp-aldehyde
- (4S,7S,10S,13S)-7-(2-carboxyethyl)-4-(carboxymethyl)-13-formyl-10-isopropyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oicacid
- AC-29039
- SCHEMBL1674857
- (4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
- BDBM10246
- CS-7676
- AKOS037648768
- 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid
- MF 191
- DTXSID40937624
- Q27074145
- Ac-Asp-Glu-Val-Asp aldehyde
- acetyl-Asp-Glu-Val-Asp-aldehyde
- C20H30N4O11
- HY-P1001
- 2h5i
- CHEBI:59385
- L-valinamide, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-
- (4S)-4-{[(1S)-1-{[(2S)-1-carboxy-3-oxopropan-2-yl]carbamoyl}-2-methylpropyl]carbamoyl}-4-[(3S)-3-acetamido-3-formamidopropanoic acid]butanoic acid
- L-Valinamide, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-(2-carboxy-1-formylethyl)-, (S)-
- Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid)
-
- MDL: MFCD00671412
- Piscine à noyau: 1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1
- La clé Inchi: UMBVAPCONCILTL-MRHIQRDNSA-N
- Sourire: O=C([C@H](CCC(=O)O)NC([C@H](CC(=O)O)NC(C)=O)=O)N[C@H](C(N[C@H](C=O)CC(=O)O)=O)C(C)C
Propriétés calculées
- Qualité précise: 502.19110779g/mol
- Masse isotopique unique: 502.19110779g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 7
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 16
- Complexité: 843
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 4
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 32
- Le xlogp3: -2.6
- Surface topologique des pôles: 245Ų
Propriétés expérimentales
- Couleur / forme: Poudre blanche
- Solubilité: H2O: 1 mg/mL
- Solubilité: Soluble dans l'eau, 1mg / ml
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid) PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | A299080-2.5mg |
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid) |
184179-08-6 | 2.5mg |
$ 420.00 | 2022-06-08 | ||
| TRC | A299080-5mg |
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid) |
184179-08-6 | 5mg |
$ 820.00 | 2022-06-08 | ||
| TRC | A299080-10mg |
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid) |
184179-08-6 | 10mg |
$ 1315.00 | 2022-06-08 | ||
| abcr | AB589460-5mg |
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid); . |
184179-08-6 | 5mg |
€411.20 | 2025-04-20 | ||
| abcr | AB589460-25mg |
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid); . |
184179-08-6 | 25mg |
€1387.60 | 2025-04-20 | ||
| abcr | AB589460-5 mg |
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid); . |
184179-08-6 | 5mg |
€310.50 | 2023-06-14 | ||
| abcr | AB589460-25 mg |
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid); . |
184179-08-6 | 25mg |
€1090.50 | 2023-06-14 | ||
| A2B Chem LLC | AE98797-5mg |
L-Valinamide,N-acetyl-L-a-aspartyl-L-a-glutamyl-N-(2-carboxy-1-formylethyl)- |
184179-08-6 | >96% | 5mg |
$302.00 | 2024-04-20 | |
| 1PlusChem | 1P00APHP-5mg |
L-Valinamide,N-acetyl-L-a-aspartyl-L-a-glutamyl-N-(2-carboxy-1-formylethyl)- |
184179-08-6 | 5mg |
$316.00 | 2025-02-25 | ||
| 1PlusChem | 1P00APHP-25mg |
L-Valinamide,N-acetyl-L-a-aspartyl-L-a-glutamyl-N-(2-carboxy-1-formylethyl)- |
184179-08-6 | 25mg |
$1142.00 | 2025-02-25 |
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid) Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:184179-08-6)Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid)
Numéro de commande:A1209197
État des stocks:in Stock
Quantité:5mg/25mg
Pureté:99%
Dernières informations tarifaires mises à jour:Monday, 2 September 2024 15:58
Prix ($):184.0/646.0
Courriel:sales@amadischem.com
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid) Littérature connexe
-
Lester Lampert,Brittany Timonen,Sean Smith,Brittney Davidge,Haiyan Li,John F. Conley,Jeffrey D. Singer,Jun Jiao Chem. Commun. 2014 50 1234
-
Jing-Jing Zhang,Ting-Ting Zheng,Fang-Fang Cheng,Jun-Jie Zhu Chem. Commun. 2011 47 1178
-
Duan Feng,Fang Tian,Weijie Qin,Xiaohong Qian Chem. Sci. 2016 7 2246
-
Yi Yang,Xiaoyu Luo,Mayila Yasheng,Jun Zhao,Jinyu Li,Jinyao Li Food Funct. 2020 11 4171
-
Hongmei Xu,Xiaodan Huang,Zhenzhen Zhang,Xuemeng Zhang,Qianhao Min,Jun-Jie Zhu Chem. Sci. 2020 11 5280
184179-08-6 (Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid)) Produits connexes
- 147837-52-3(L-Alaninamide,N-acetyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-)
- 848756-99-0(HEPTANOIC ACID, 3-[[(2S)-2-AMINO-1-OXOPROPYL]AMINO]-4,5-DIMETHYL-)
- 848570-60-5(OCTANOIC ACID, 3-[(2-AMINO-3-METHYL-1-OXOBUTYL)AMINO]-4,5-DIMETHYL-)
- 169332-60-9(Ac-DEVD-CHO)
- 591749-94-9(L-VALINAMIDE, N2-ACETYL-L-LYSYL-L-ALANYL-N-[(1S)-2-CARBOXY-1-FORMYLETHYL]-)
- 402832-01-3(Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid))
- 848570-54-7(OCTANOIC ACID, 3-[(2-AMINO-1-OXOPROPYL)AMINO]-4,5-DIMETHYL-)
- 848570-56-9(HEPTANOIC ACID, 3-[(2-AMINO-3-METHYL-1-OXOBUTYL)AMINO]-5-METHYL-)
- 848570-62-7(HEPTANOIC ACID, 3-[(2-AMINO-3-METHYL-1-OXOPENTYL)AMINO]-5-METHYL-)
- 319494-39-8(Ac-Val-Glu-Ile-Asp-aldehyde (pseudo acid))
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:184179-08-6)Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid)
Pureté:99%/99%
Quantité:5mg/25mg
Prix ($):184.0/646.0